molecular formula C8H17NO B8186951 (1R,3S)-(3-Methoxy-cyclohexyl)-methyl-amine

(1R,3S)-(3-Methoxy-cyclohexyl)-methyl-amine

Cat. No.: B8186951
M. Wt: 143.23 g/mol
InChI Key: BWXJXHZSSYDVQB-SFYZADRCSA-N
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Description

(1R,3S)-(3-Methoxy-cyclohexyl)-methyl-amine is a chiral amine compound with a methoxy group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-(3-Methoxy-cyclohexyl)-methyl-amine typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material is a cyclohexane derivative, which undergoes functionalization to introduce the methoxy group at the desired position.

    Chiral Resolution: The racemic mixture of the intermediate is resolved into its enantiomers using chiral chromatography or crystallization techniques.

    Amine Introduction: The resolved intermediate is then subjected to amination reactions to introduce the methyl-amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-(3-Methoxy-cyclohexyl)-methyl-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The amine group can be reduced to form the corresponding amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are employed under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1R,3S)-(3-Methoxy-cyclohexyl)-methyl-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,3S)-(3-Methoxy-cyclohexyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Amino-1-cyclohexanol: Similar in structure but lacks the methoxy group.

    (1R,3S)-3-Methoxy-1-cyclohexanol: Similar but has a hydroxyl group instead of an amine.

    (1R,3S)-3-Methoxy-1-cyclohexylamine: Similar but lacks the methyl group on the amine.

Uniqueness

(1R,3S)-(3-Methoxy-cyclohexyl)-methyl-amine is unique due to the presence of both the methoxy group and the methyl-amine functionality, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(1R,3S)-3-methoxy-N-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-7-4-3-5-8(6-7)10-2/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXJXHZSSYDVQB-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC(C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@@H](C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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